N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclohexanecarboxamide
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclohexanecarboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene scaffold substituted with a cyano group at the 3-position and a cyclohexanecarboxamide moiety at the 2-position. This compound belongs to a class of anticancer agents developed to target tyrosine kinases, with demonstrated inhibitory activity against the human breast carcinoma cell line MCF-7 . Its design leverages the electron-withdrawing cyano group to enhance binding affinity and metabolic stability, while the cyclohexanecarboxamide substituent contributes to conformational rigidity and solubility .
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H18N2OS/c16-9-12-11-7-4-8-13(11)19-15(12)17-14(18)10-5-2-1-3-6-10/h10H,1-8H2,(H,17,18) |
InChI Key |
AMJGXCWZABGLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopenta[b]thiophene ring, followed by the introduction of the cyano group and the cyclohexanecarboxamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The cyano and carboxamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carboxamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The compound is compared with analogs sharing the cyclopenta[b]thiophene core but differing in the carboxamide substituents and additional functional groups:
Key Observations :
- Electron-withdrawing groups: The cyano group at the 3-position is conserved across analogs, critical for stabilizing interactions with kinase active sites .
- Carboxamide variations : The cyclohexanecarboxamide in the target compound may enhance solubility compared to aromatic benzamide derivatives (e.g., 2-fluorobenzamide ).
- Biological activity: Derivatives with sulfonamide or aminoacetamide substituents (e.g., Compound 7 ) show higher anticancer activity, suggesting the importance of hydrogen-bonding motifs.
Physicochemical Properties
Key Insight : The cyclohexane ring in the target compound likely improves solubility over planar aromatic analogs, facilitating in vivo bioavailability .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Structure and Composition
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O1S |
| Molecular Weight | 298.39 g/mol |
| InChI Key | YIWDMACTQXHXNS-CYBMUJFWSA-N |
| CAS Number | Not specifically listed |
The physicochemical properties of the compound include:
- LogP : 4.2414
- Polar Surface Area : 40.467 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl). For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including lung and ovarian cancers. The study reported submicromolar growth inhibition (GI50) values, indicating strong efficacy against these malignancies .
The mechanism through which these compounds exert their anticancer effects often involves:
- Induction of Cell Cycle Arrest : Compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) have been shown to cause G2/M phase cell cycle arrest.
- Apoptosis Induction : Early apoptosis has been observed in treated cells, with activation of caspases 3, 8, and 9.
- Inhibition of Tubulin Polymerization : The compounds disrupt microtubule dynamics, similar to established chemotherapeutics like nocodazole .
Case Studies
-
Study on Compound Efficacy :
- A study evaluated the efficacy of a related compound (Compound 17) against multiple cancer cell lines.
- Results showed GI50 values ranging from 0.22 μM to 0.88 μM across various types of cancer cells including breast and lung cancers .
- The study concluded that the compound could serve as a promising candidate for further development as an anticancer agent.
- In Vivo Studies :
Potential Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : Further development as a chemotherapeutic agent targeting specific cancer types.
- Drug Development : Exploration as a scaffold for synthesizing new derivatives with enhanced efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
